molecular formula C15H17NO3S B2698583 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034264-17-8

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2698583
M. Wt: 291.37
InChI Key: OSHHFBSWYDRUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, also known as CYCLOFENIL, is a novel chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of organic chemistry often focuses on the synthesis of heterocyclic compounds due to their significance in pharmaceuticals and materials science. The incorporation of furan and thiophene rings, as seen in "2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide", is a common strategy for developing compounds with potential biological activities. The heteroaromatic decarboxylative Claisen rearrangement reactions, for instance, involve furan-2-ylmethyl and thien-2-ylmethyl groups, yielding 2,3-disubstituted heteroaromatic products. These reactions highlight the synthetic versatility of incorporating furan and thiophene motifs into complex molecules (Craig et al., 2005).

Antimicrobial Activity

The search for new antimicrobial agents is a continuous effort in medicinal chemistry. Compounds derived from furan and thiophene, similar to the structure , have been investigated for their antimicrobial properties. For example, Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of such structures in contributing to the development of new antimicrobial agents (Arora et al., 2013).

Chemoselective Acetylation and Drug Synthesis

The chemoselective acetylation of amino groups, as in N-(2-hydroxyphenyl)acetamide, serves as a key step in the synthesis of various drugs, including antimalarial agents. This process, employing catalysts such as Novozym 435, underlines the importance of precise functional group modifications in drug development. Such methodologies could be relevant to modifying "2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" for specific therapeutic purposes (Magadum & Yadav, 2018).

Antitumor Evaluation

The exploration of novel compounds for antitumor activity is a critical area of research. Polyfunctionally substituted heterocyclic compounds, derived from structures incorporating elements similar to "2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide", have shown promise in this regard. Studies demonstrate that such compounds can inhibit the proliferation of various cancer cell lines, indicating their potential in cancer therapy (Shams et al., 2010).

properties

IUPAC Name

2-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-14(9-11-5-6-11)16-10-15(18,12-3-1-7-19-12)13-4-2-8-20-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHHFBSWYDRUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

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